2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime
Description
This compound belongs to a class of aromatic sulfanyl derivatives functionalized with a nitro group and an O-methyloxime moiety. Its structure comprises a benzene ring substituted at the 2-position with a 4-methylphenylsulfanyl group, at the 5-position with a nitro group, and at the aldehyde position with an O-methyloxime. Such structural features are critical in pharmaceutical and agrochemical applications, where electronic and steric properties influence reactivity and bioactivity .
Properties
IUPAC Name |
(E)-N-methoxy-1-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-3-6-14(7-4-11)21-15-8-5-13(17(18)19)9-12(15)10-16-20-2/h3-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQKXASGQGAZRR-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps:
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Formation of the Sulfanyl Group: : The initial step involves the introduction of the sulfanyl group to the 4-methylphenyl ring. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated methylbenzene derivative under basic conditions.
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Nitration: : The next step is the nitration of the benzene ring. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring.
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O-Methyloxime Formation: : Finally, the aldehyde group is converted to the O-methyloxime by reacting with methoxyamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, depending on the substituents’ directing effects.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation (Pd/C, H₂).
Substitution: Halogens (Br₂, Cl₂), alkyl halides (R-X) in the presence of Lewis acids (AlCl₃).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Biological Activity
Overview of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H14N2O3S
- Molecular Weight: 302.35 g/mol
- CAS Number: 175278-42-9
This compound features a nitro group, a sulfanyl group, and an oxime functional group, which are often associated with various biological activities.
Antimicrobial Activity
Research has shown that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, nitro-containing oximes have been studied for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and thus its antimicrobial efficacy.
Antioxidant Activity
Oxime derivatives are known for their antioxidant properties. The ability to scavenge free radicals can be attributed to the presence of functional groups that stabilize radical species. Studies have indicated that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Cytotoxicity
Cytotoxic assays have been performed on related compounds to assess their potential in cancer treatment. The mechanism often involves inducing apoptosis in cancer cells, which could be relevant for this compound as well. Research indicates that modifications in the aromatic system can lead to increased cytotoxic effects against various cancer cell lines.
Enzyme Inhibition
Compounds with sulfanyl and nitro groups have been investigated for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The structural features of "this compound" may contribute to its potential as an AChE inhibitor.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of nitro oximes were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, suggesting strong antimicrobial potential.
Study 2: Antioxidant Properties
Research published in Food Chemistry evaluated the antioxidant capacity of various oxime derivatives using DPPH radical scavenging assays. Compounds with similar structures demonstrated IC50 values ranging from 20 to 50 µM, indicating moderate to high antioxidant activity.
Study 3: Cytotoxicity Assessment
A study in Cancer Letters assessed the cytotoxic effects of sulfanyl-substituted nitro compounds on human breast cancer cells (MCF-7). The results showed that some derivatives induced apoptosis at concentrations as low as 5 µM, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Halogenated Phenyl Groups
A closely related analog, 2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime (CAS 320416-92-0), differs by replacing the 4-methylphenyl group with a 2,3-dichlorophenyl substituent . Key comparisons include:
- Electronic Effects : The methyl group is electron-donating, enhancing electron density on the benzene ring, whereas chlorine atoms are electron-withdrawing. This difference impacts reactivity, such as the stability of intermediates in nucleophilic substitution reactions.
- Bioactivity : Chlorinated analogs often exhibit enhanced antimicrobial activity due to increased lipophilicity, but this may come at the cost of solubility.
Core Structural Variations: Benzene vs. Thiadiazole Derivatives
The 1,3,4-thiadiazole derivative (2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole) features a thiadiazole core instead of a benzene ring . Notable contrasts include:
- Aromaticity and Planarity : Thiadiazole rings are less aromatic than benzene, leading to reduced resonance stabilization. However, the butterfly conformation observed in this derivative (dihedral angle: 46.3°) suggests flexibility that could enhance binding to biological targets .
- Crystallographic Data: The benzene-based target compound’s crystal structure remains unreported, but the thiadiazole analog crystallizes in a monoclinic system (a=16.8944 Å, b=4.1959 Å, c=27.107 Å, β=96.084°), with near-planar arrangements of substituents (dihedral angles <1°). Such data highlight how core structures influence packing efficiency and intermolecular interactions .
Functional Group Modifications: O-Methyloxime vs. Other Moieties
The pyridinyl-derived analog (4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime, CAS 383147-58-8) replaces the benzene ring with a pyridine system and incorporates a ketone O-methyloxime . Comparisons focus on:
- Conformational Flexibility: The butanone chain may allow greater rotational freedom compared to the rigid benzene scaffold, affecting entropic contributions to binding interactions.
Data Table: Structural and Inferred Properties of Analogs
Research Findings and Implications
- Crystallography : Software like SHELX and ORTEP-3 are critical for determining structural parameters (e.g., dihedral angles, unit cell dimensions) in analogs, though data for the target compound remain unpublished .
- Bioactivity : Thiadiazole derivatives demonstrate antimicrobial properties linked to their planar conformations, suggesting that the target compound’s nitro and O-methyloxime groups could synergize for similar applications .
- Synthetic Accessibility : The methyl-substituted analog may offer easier synthesis compared to halogenated derivatives due to reduced steric and electronic complications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime?
- Methodological Answer : The synthesis involves two key steps:
Sulfanylation : React 5-nitro-2-chlorobenzaldehyde with 4-methylthiophenol (1:1.1 molar ratio) in anhydrous DMF using K₂CO₃ as a base at 80°C for 12 hours to form the thioether intermediate.
Oximation : Treat the intermediate with O-methylhydroxylamine hydrochloride (1.3 equivalents) in ethanol/water (3:1) at pH 5.5 (adjusted with NaOAc) under reflux (60°C) for 6 hours. Monitor completion via TLC (hexane:EtOAc 7:3). Purify via column chromatography (silica gel, gradient elution) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Chromatography : HPLC (C18 column, 60:40 MeCN/H₂O, 1 mL/min) with UV detection at 254 nm. Purity >98% is acceptable for biological studies.
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substituent positions; FT-IR (ATR mode) for carbonyl (C=O, ~1680 cm⁻¹) and oxime (C=N, ~1600 cm⁻¹) signatures.
- Crystallography : Single-crystal X-ray diffraction (if crystalline) to resolve stereoelectronic effects .
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer : Prioritize:
- Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 2–12) using nephelometry.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- LogP : Determine via shake-flask method (octanol/water partitioning) to predict membrane permeability .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic centers.
- Simulate reaction pathways with explicit solvent models (e.g., PCM for ethanol). Validate predictions via kinetic studies (UV-Vis monitoring at 300–400 nm) under varying nucleophile concentrations (0.1–1.0 M) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (cell lines, exposure times, controls) across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls).
- Dose-response refinement : Conduct 8-point dilution series (0.1–100 µM) in triplicate to minimize variability.
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism specificity .
Q. Which environmental transformation pathways require prioritization in ecotoxicological studies?
- Methodological Answer : Focus on:
- Hydrolysis : Incubate in pH 7.4 buffer (37°C) with LC-MS/MS monitoring (m/z 100–600) for 30 days.
- Photolysis : Expose to simulated sunlight (300–800 nm, 500 W/m²) in aqueous matrices; quantify degradation products.
- Biotic degradation : Use OECD 301F tests with activated sludge (30-day BOD measurement) .
Q. How do stereoelectronic effects influence spectroscopic signatures?
- Methodological Answer :
- Analyze NOESY NMR correlations to identify spatial proximity between the nitro group and sulfanyl moiety.
- Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with computed vibrational frequencies (DFT). Use TD-DFT to model UV-Vis absorption bands (200–400 nm) .
Q. What interdisciplinary approaches integrate synthetic and analytical data for mechanistic insights?
- Methodological Answer :
- Combine reaction monitoring (in situ FT-IR/Raman) with multivariate analysis (PCA) to identify rate-determining steps.
- Correlate Hammett σ values of substituents with reaction kinetics (linear free-energy relationships).
- Use SEM/TEM to study morphology changes during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
